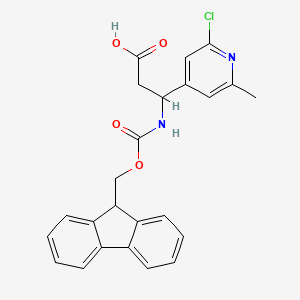

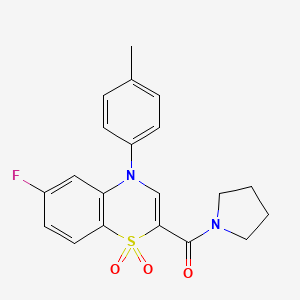

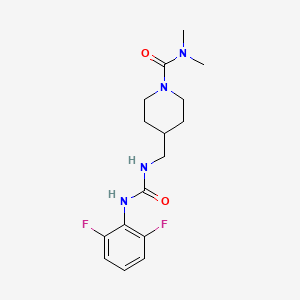

1-(2,4-dichlorobenzyl)-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-(2,4-Dichlorobenzyl)-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one, commonly referred to as 2,4-DCPB, is a synthetic organic compound with a variety of uses in scientific research. It is a member of the benzazepinone family, which is a class of compounds with a range of biological activities. 2,4-DCPB has been studied extensively in the past few decades and has been found to possess a number of useful properties, including anti-inflammatory, anti-oxidant, and anti-cancer activities. In addition, 2,4-DCPB has been used in laboratory experiments to study its mechanism of action, biochemical and physiological effects, and potential applications.

Scientific Research Applications

Dopaminergic Activity

Studies have synthesized derivatives of benzazepines, including structures similar to 1-(2,4-dichlorobenzyl)-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one, to evaluate their agonistic activities on central and peripheral dopamine receptors. These compounds have been synthesized and assessed for their dopaminergic activity, demonstrating preliminary evidence of their potential in influencing renal blood flow and displaying central dopaminergic activity through various in vitro and in vivo assays (Pfeiffer et al., 1982).

Chemical Kinetics and Process Optimization

Research on the chemical kinetics of complex reaction networks involving the synthesis of active pharmaceutical ingredients (APIs) has been conducted. These studies include the optimization of production processes for benzazepine heterocyclic compounds, showcasing the role of chemical engineering in enhancing the productivity and scalability of API synthesis (Grom et al., 2016).

Synthesis Pathways

Several studies have outlined synthetic routes to derivatives of 1-benzazepin-2-one, including methods for 1,4-disubstituted-2,3,4,5-tetrahydro-1H-3-benzazepines via reductive amination and Grignard reagent addition. These pathways demonstrate the versatility and synthetic accessibility of benzazepine derivatives, including those related to 1-(2,4-dichlorobenzyl)-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one (Gerritz et al., 2000).

Pharmacological Potential

The synthesis and evaluation of 3-phenyl-2-(1-piperazinyl)-5H-1-benzazepines and related compounds have been explored for their neuroleptic activity. These studies highlight the potential pharmacological applications of benzazepine derivatives, focusing on their neuroleptic-like activities and providing insight into the structure-activity relationships within this class of compounds (Hino et al., 1988).

Safety and Hazards

properties

IUPAC Name |

1-[(2,4-dichlorophenyl)methyl]-4,5-dihydro-3H-1-benzazepin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15Cl2NO/c18-14-9-8-13(15(19)10-14)11-20-16-6-2-1-4-12(16)5-3-7-17(20)21/h1-2,4,6,8-10H,3,5,7,11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBUIARAVKHOPSP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2N(C(=O)C1)CC3=C(C=C(C=C3)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15Cl2NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2,4-dichlorobenzyl)-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

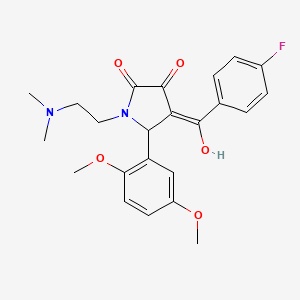

![2-{[(4-Fluoro-3-methylphenyl)amino]methyl}-6-methoxyphenol](/img/structure/B2893613.png)

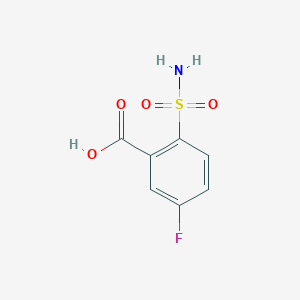

![1-methyl-6-(3-phenyl-2-propenylidene)-1H-imidazo[1,2-a]imidazole-3,5(2H,6H)-dione](/img/structure/B2893617.png)

![N-benzyl-2-{[11-(4-methoxyphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamide](/img/structure/B2893619.png)

![N-(1,5-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2893627.png)